![molecular formula C8H7BrFNO2 B2532034 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid CAS No. 2416235-01-1](/img/structure/B2532034.png)
2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7BrFNO2 . It is used in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a bromo group, a fluoro group, and a methyl group . The InChI code for this compound is1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13)
. Physical And Chemical Properties Analysis
The molecular weight of this compound is 248.05 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and flash point are not specified in the searched resources .Scientific Research Applications
Regioselective Copper-catalyzed Amination
A study described a chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids, producing N-aryl and N-alkyl anthranilic acid derivatives. This method was applied to form equimolar complexes with Hg(II) in water, demonstrating selective fluorescence quenching even in the presence of other metal ions, highlighting its application in metal ion-selective fluorosensing (Wolf et al., 2006).
Fluorobenzoyl Protective Groups in Synthesis
Fluorobenzoyl groups were explored as protective groups in carbohydrate and glycopeptide synthesis, offering benefits over traditional acetyl and benzoyl groups. This research found that fluorobenzoyl groups prevent beta-elimination of O-linked carbohydrates, showcasing their utility in the synthesis of glycopeptides and potentially influencing the stability and synthesis efficiency of bioactive compounds (Sjölin & Kihlberg, 2001).
Synthesis of Bromo and Fluorobenzoic Acids
Another study focused on the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, through a series of reactions including bromination and hydrolysis. This research provides a methodology with low cost and mild reaction conditions suitable for industrial-scale production, contributing to the synthesis of structurally related compounds for various applications (Zhou Peng-peng, 2013).
Molecular Structure and Spectroscopy
The molecular structure and vibrational spectra of 2-amino-5-bromo-benzoic acid methyl ester were analyzed, revealing insights into the hydrogen bond formation and electronic properties like HOMO-LUMO energies. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular electronics (Balamurugan et al., 2015).
Safety and Hazards
The safety information available indicates that 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds often undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s reactions such as free radical bromination and nucleophilic substitution could potentially lead to various molecular and cellular effects .
properties
IUPAC Name |
2-amino-4-bromo-5-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIGXSLMVFVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.